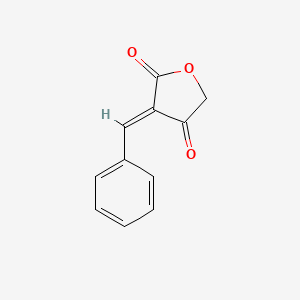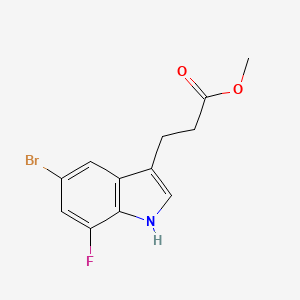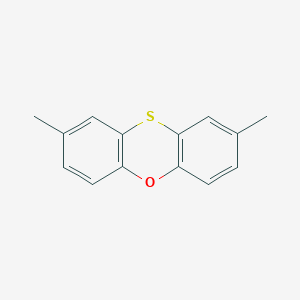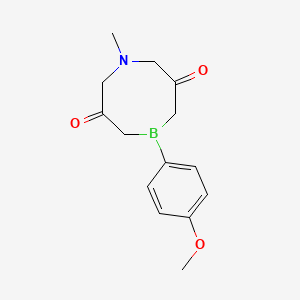
5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boron-nitrogen heterocyclic ring, which imparts distinct chemical properties that are valuable in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione typically involves the formation of the boron-nitrogen heterocyclic ring through a series of organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable amine under controlled conditions to form the desired azaborocane structure. The reaction is often catalyzed by palladium complexes and conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the boron or nitrogen atoms, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-nitrogen hydrides.
Applications De Recherche Scientifique
5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex boron-containing compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound’s boron-nitrogen structure allows it to form stable complexes with various biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Comparison
Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione exhibits unique properties due to the presence of the boron-nitrogen heterocyclic ring . This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H18BNO3 |
|---|---|
Poids moléculaire |
259.11 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione |
InChI |
InChI=1S/C14H18BNO3/c1-16-9-12(17)7-15(8-13(18)10-16)11-3-5-14(19-2)6-4-11/h3-6H,7-10H2,1-2H3 |
Clé InChI |
JBZFWFDGEPDMSF-UHFFFAOYSA-N |
SMILES canonique |
B1(CC(=O)CN(CC(=O)C1)C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate](/img/structure/B13728872.png)
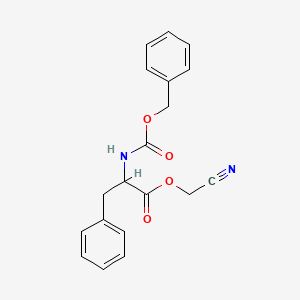
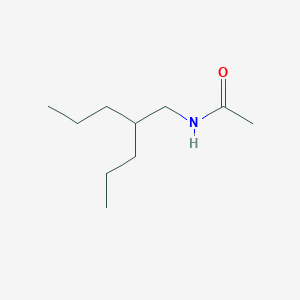
![4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride](/img/structure/B13728881.png)

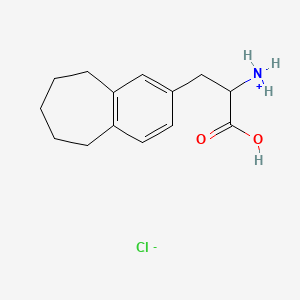

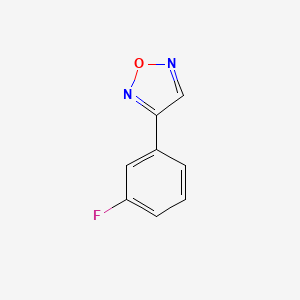
![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)
